molecular formula C23H24N4O3S2 B11130987 5-(azepan-1-yl)-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

5-(azepan-1-yl)-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11130987
M. Wt: 468.6 g/mol
InChI Key: LXHXLJGHEWOCQQ-XMHGGMMESA-N
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Description

The compound “5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” is a complex organic molecule that features multiple functional groups, including an oxazole ring, a thiazolidine ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the thiazolidine ring via condensation reactions.
  • Attachment of the azepane ring through nucleophilic substitution or addition reactions.
  • Final assembly of the molecule through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its multiple functional groups suggest it could interact with various biological targets, making it a candidate for pharmacological studies.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases. Its structure suggests it could be a lead compound for designing inhibitors or activators of specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which “5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

  • **5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(4-HYDROXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
  • **5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(4-CHLOROPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of “5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

5-(azepan-1-yl)-2-[(E)-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H24N4O3S2/c1-29-17-8-6-16(7-9-17)10-13-27-21(28)19(32-23(27)31)14-20-25-18(15-24)22(30-20)26-11-4-2-3-5-12-26/h6-9,14H,2-5,10-13H2,1H3/b19-14+

InChI Key

LXHXLJGHEWOCQQ-XMHGGMMESA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=NC(=C(O3)N4CCCCCC4)C#N)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=NC(=C(O3)N4CCCCCC4)C#N)SC2=S

Origin of Product

United States

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